4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Coupling Reaction: Formation of the pyrrolidine-1-carbonyl group through a coupling reaction.
Cyclization: Formation of the morpholine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms in the pyrrolidine and morpholine rings.
Reduction: Reduction reactions might target the bromine atom or other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Organolithium reagents, Grignard reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom might yield various derivatives with different functional groups.
Scientific Research Applications
4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific interactions with molecular targets. This might involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 4-(5-Fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 4-(5-Methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Uniqueness
The uniqueness of 4-(5-Bromopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to other halogenated derivatives.
Properties
Molecular Formula |
C14H18BrN3O2 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
[4-(5-bromopyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-3-4-13(16-9-11)18-7-8-20-12(10-18)14(19)17-5-1-2-6-17/h3-4,9,12H,1-2,5-8,10H2 |
InChI Key |
FPUWIQRNNFAHRI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=NC=C(C=C3)Br |
Origin of Product |
United States |
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